molecular formula C19H28O4 B1325975 Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate CAS No. 898757-89-6

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate

Cat. No. B1325975
M. Wt: 320.4 g/mol
InChI Key: DOZSFMBIYQQWBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of isocyanates (RNCO) with other small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Alcohols can be converted to alkyl halides by allowing them to react with a mixture of a sodium halide and sulfuric acid .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N C and C O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .

Scientific Research Applications

Organic Peroxides and Ringclosure Reactions

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate exhibits interesting behavior in the presence of hydrogen peroxide under acid conditions. In a study by Cubbon and Hewlett (1968), it was found that ethyl acetoacetate, a similar compound, reacts with hydrogen peroxide to form ethyl 3,3-dihydroperoxybutyrate, which further undergoes novel ringclosure to yield 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. This kind of reaction mechanism may also apply to Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate under similar conditions (Cubbon & Hewlett, 1968).

Feed Flavourings in Animal Nutrition

In the context of animal nutrition, Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate may be related to chemical group 9, which includes primary aliphatic saturated or unsaturated esters with oxygenated functional groups used as feed flavorings. These compounds have been evaluated for safety and efficacy in animal species, suggesting potential applications of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate in this field, provided its chemical structure aligns with the defined characteristics (Westendorf, 2012).

Reactions with Hydrazines

A study by Kurihara, Uno, and Sakamoto (1980) explored the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate, a compound structurally related to Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate, with monosubstituted hydrazines. This suggests the potential of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate to react similarly with hydrazines, leading to various derivatives useful in chemical synthesis (Kurihara, Uno, & Sakamoto, 1980).

Chiral α-Hydroxy-γ-butyrolactone Synthesis

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate might be involved in the synthesis of chiral α-hydroxy-γ-butyrolactones. Blandin, Carpentier, and Mortreux (1998) described the hydrogenation of ethyl 2,4-dioxovalerate using chiral catalysts to produce chiral compounds. The structural similarity suggests Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate could potentially undergo similar reactions (Blandin, Carpentier, & Mortreux, 1998).

Anti-Juvenile Hormone Activity

A study by Furuta et al. (2006) on ethyl 4-(2-aryloxyhexyloxy)benzoates, which are structurally related to Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate, demonstrated activity to induce precocious metamorphosis in larvae of the silkworm. This suggests a potential application of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate in entomology and pest control, subject to its structural and functional properties (Furuta et al., 2006).

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous . They can cause severe skin burns and eye damage, and may cause an allergic skin reaction . They are also harmful if swallowed and fatal if inhaled .

properties

IUPAC Name

ethyl 5-(4-hexoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-3-5-6-7-15-23-17-13-11-16(12-14-17)18(20)9-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZSFMBIYQQWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645798
Record name Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate

CAS RN

898757-89-6
Record name Ethyl 4-(hexyloxy)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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